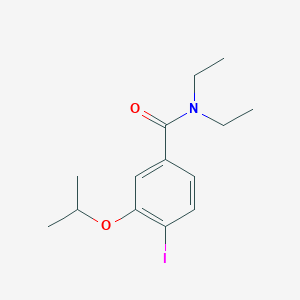

N,N-diethyl-4-iodo-3-isopropoxybenzamide

Descripción general

Descripción

N,N-diethyl-4-iodo-3-isopropoxybenzamide (DIIPB) is a synthetic compound that has a range of applications in the scientific research field. It is used as a reagent in organic synthesis and has been studied extensively as a potential therapeutic agent. The compound has a wide range of biochemical and physiological effects, which are of interest to scientists and researchers.

Aplicaciones Científicas De Investigación

Sigma Receptor Scintigraphy for Breast Cancer Detection

A study investigated the use of a new iodobenzamide derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), to visualize primary breast tumors in vivo. The benzamide's tumor accumulation is attributed to its binding to sigma receptors, which are overexpressed on breast cancer cells. The study showed promising results, with P-(123)I-MBA accumulating in most breast tumors, suggesting its potential use in noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Melanoma and Metastases Imaging

Research into radioiodinated N-(2-diethylaminoethyl)benzamides has shown significant melanoma uptake and tissue selectivity, making them potential candidates for melanoma imaging and therapy. Studies demonstrated that certain derivatives exhibit high uptake in melanoma tissues, suggesting their utility in diagnosing and potentially treating melanoma metastases. These findings highlight the critical role of blood clearance rates and metabolic stability in determining the efficacy of benzamide derivatives in melanoma imaging (Eisenhut et al., 2000).

Directed Metalations in Chemical Synthesis

The application of directed metalation has been explored in N,N-diethyl benzamide derivatives for synthesizing various chemical structures. For instance, research on selenoxanthones through directed metalations of phenylselenobenzamide derivatives demonstrated the potential of this approach in creating complex organic compounds. These studies provide insights into the mechanisms of metalation and its utility in organic synthesis, contributing to the development of new chemical entities (Brennan et al., 2003).

Catalysis and Organic Reactions

N-isopropyliodobenzamides have been investigated as catalysts for various organic reactions, including the oxidation of alcohols. The study of substituent effects on the benzene ring of N-isopropyl-2-iodobenzamide revealed its high reactivity and environmental benignity as a catalyst. This research underscores the importance of developing efficient and green catalysts for organic synthesis, paving the way for sustainable chemical processes (Yakura et al., 2018).

Propiedades

IUPAC Name |

N,N-diethyl-4-iodo-3-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20INO2/c1-5-16(6-2)14(17)11-7-8-12(15)13(9-11)18-10(3)4/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTWYXUOPFUMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)I)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

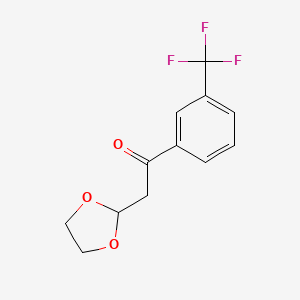

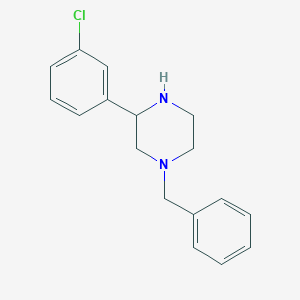

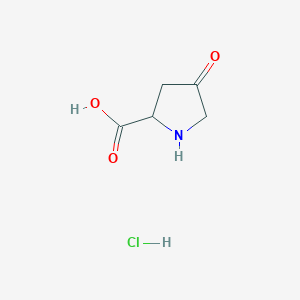

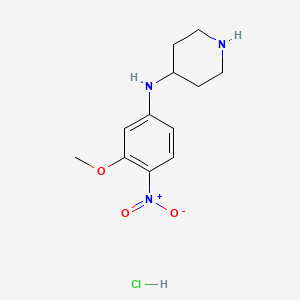

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

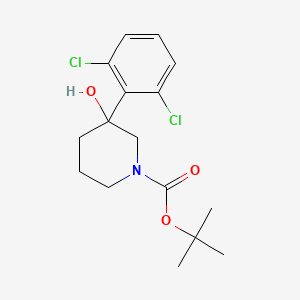

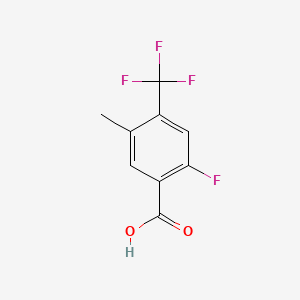

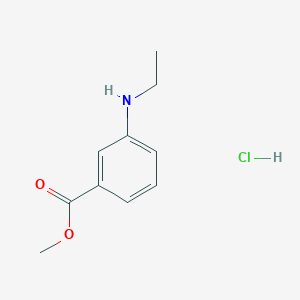

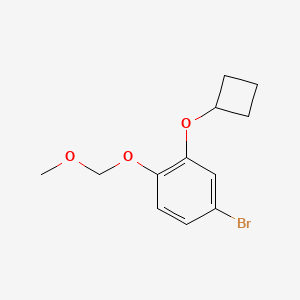

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)

![tert-Butyl 2-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperidinecarboxylate](/img/structure/B1468277.png)

![tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate](/img/structure/B1468286.png)